molecular formula C12H16ClFN2O B14900304 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide

2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B14900304
M. Wt: 258.72 g/mol
InChI Key: KGXJXTHZYCQJGC-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group and a 2-chloro-4-fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate acyl chloride or anhydride.

    Introduction of the 2-chloro-4-fluorophenyl group: This step involves the reaction of a 2-chloro-4-fluoroaniline derivative with an acylating agent to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form amines or other reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or amide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Inhibition or Activation: Modulation of biochemical pathways by inhibiting or activating key enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-N-(2-chlorophenyl)acetamide
  • 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide
  • 2-(tert-butylamino)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16ClFN2O

Molecular Weight

258.72 g/mol

IUPAC Name

2-(tert-butylamino)-N-(2-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C12H16ClFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(14)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,16,17)

InChI Key

KGXJXTHZYCQJGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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